2-Cyclohexylpiperidine oxalate
Overview
Description
2-Cyclohexylpiperidine oxalate is a chemical compound with the molecular formula C13H23NO4 .
Synthesis Analysis
There are various methods reported for the determination of oxalate content, including titration with potassium permanganate , and enzymatic methods using an Oxalate Assay kit . The Oxalate Assay kit is a colorimetric method that is sensitive, easy-to-use, and high throughput adaptable for the estimation of oxalate content in solution .Molecular Structure Analysis
The molecular structure of 2-Cyclohexylpiperidine is C11H21N . The InChI code for 2-cyclohexylpiperidine oxalate is 1S/C11H21N.C2H2O4/c1-2-6-10 (7-3-1)11-8-4-5-9-12-11;3-1 (4)2 (5)6/h10-12H,1-9H2; (H,3,4) (H,5,6) .Chemical Reactions Analysis
Oxalate is a divalent organic anion that affects many biological and commercial processes . It reacts with oxalate converter and oxalate enzyme mix to form an intermediate, which is visible in spectrophotometry .Physical And Chemical Properties Analysis
The molecular weight of 2-Cyclohexylpiperidine is 167.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass is 167.167399674 g/mol .Scientific Research Applications
Catalysis and Oxidation Processes
- Oxalate in Cyclohexane Oxygenation : Research shows that oxalic acid enhances the yield and selectivity of cyclohexane oxygenation when used with vanadyl(IV)acetylacetonate as a catalyst. This process is significant for its potential applications in chemical synthesis and industrial processes (Pokutsa et al., 2017).
Organometallic Chemistry and Antitumor Activity
- Organotin Carboxylates for Antitumor Activity : Studies have explored the synthesis of diorganostannate esters using components like dicyclohexylamine and oxalic acid. These compounds have shown promising antitumor activity, suggesting potential applications in medicinal chemistry (Ng et al., 1992).
Electrochemistry and Analytical Applications
- Electrochemiluminescent Detection Using Oxalate : Oxalate has been used in the development of electrochemiluminescent metallopolymer coatings for the detection of analytes like oxalate itself in various analytical applications (Forster & Hogan, 2000).
Environmental Applications
- Fungal Oxalate Production in Bioremediation : Fungal production of oxalate plays a critical role in environmental processes, including bioweathering, biodeterioration, and bioremediation. This highlights the ecological significance of oxalate in various environmental contexts (Gadd et al., 2014).
Synthesis and Material Science
- Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel compounds like diesel cetane number improver using oxalic acid. This indicates oxalate's relevance in creating new materials with potential industrial applications (Chen, 2013).
Electrocatalysis
- Electrocatalytic CO2 Conversion : A copper complex demonstrated selectivity in reductively coupling carbon dioxide to form oxalate. This process signifies oxalate's role in potentially addressing environmental challenges like atmospheric CO2 reduction (Angamuthu et al., 2010)
Safety And Hazards
Future Directions
New therapeutics are being developed for primary hyperoxalurias, which take advantage of biochemical knowledge about oxalate synthesis and metabolism . These aim to specifically target these pathways with the goal of decreasing the accumulation and deposition of oxalate in the body . Future work includes further clinical trials for promising therapeutics in the pipeline, identification of biomarkers of response to PH-directed therapy, optimization of drug development, and delivery of new therapeutics .
properties
IUPAC Name |
2-cyclohexylpiperidine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.C2H2O4/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;3-1(4)2(5)6/h10-12H,1-9H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKIQIVKJEQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCN2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylpiperidine oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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